3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol
Description
3-(4-Iodo-1H-pyrazol-1-yl)propan-1-ol is a pyrazole-derived compound characterized by an iodine substituent at the 4-position of the pyrazole ring and a propan-1-ol chain at the 1-position. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and materials science. It is frequently employed as a precursor in synthesizing antifungal agents, as evidenced by its role in generating derivatives like 2-(2,4-difluorophenyl)-1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol, a triazole antifungal compound . The iodine atom enhances molecular polarizability and stability, while the hydroxyl group improves solubility in polar solvents.
Properties
IUPAC Name |
3-(4-iodopyrazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFNCEUBHOFFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol typically involves the iodination of pyrazole derivatives. One common method includes the reaction of pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodopyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of pyrazole ketones or aldehydes.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial activities, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the pathogens . Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
Halogen-Substituted Pyrazole Derivatives
- 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol (C₈H₁₃ClN₂O): Replacing iodine with chlorine and introducing methyl groups at the 3- and 5-positions reduces steric hindrance and increases thermal stability. The chloro substituent lowers molecular weight (188.65 g/mol vs. 266.08 g/mol for the iodo analogue) and alters reactivity in nucleophilic substitutions .
- 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid (C₇H₉IN₂O₂): The addition of a carboxylic acid group increases hydrophilicity (logP ≈ 1.2) compared to the propanol derivative (logP ≈ 2.1), making it more suitable for aqueous-phase reactions .
Heterocyclic Backbone Variants
- 3-Chloro-1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol (C₁₁H₁₂ClN₃O): Substituting pyrazole with a triazole ring introduces a nitrogen atom, enhancing hydrogen-bonding capacity.
- 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one : This dihydropyrazoline derivative exhibits a ketone group instead of a hydroxyl, reducing polarity but improving membrane permeability for CNS-targeting applications .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|---|
| 3-(4-Iodo-1H-pyrazol-1-yl)propan-1-ol | C₇H₁₁IN₂O | 266.08 | 2.1 | 12.5 (H₂O) | 98–102 |
| 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol | C₈H₁₃ClN₂O | 188.65 | 1.8 | 22.3 (H₂O) | 115–118 |
| Ethyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate | C₈H₁₁IN₂O₂ | 294.09 | 3.5 | 0.8 (H₂O) | 45–48 |
*Predicted using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from iodopyrazole precursors. A common approach includes nucleophilic substitution or coupling reactions, followed by hydroxylation to introduce the propanol moiety. For example, cyclization reactions using p-toluenesulfonic acid in ethanol at elevated temperatures (70–80°C) can yield pyrazole derivatives . Purification via recrystallization (e.g., methanol) or column chromatography is critical. Purity can be validated using HPLC and melting point analysis. Reaction conditions (solvent, catalyst, temperature) must be tightly controlled to minimize byproducts like dehalogenated derivatives .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the pyrazole ring and propanol chain. For instance, the iodo substituent causes distinct deshielding effects on adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₆H₁₀IN₂O: 253.99 g/mol) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. Ensure high-resolution data (<1.0 Å) to reduce refinement errors .
Advanced Research Questions
Q. How do noncovalent interactions influence the reactivity and biological activity of this compound?
- Methodological Answer : Noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) can be mapped using electron density analysis (Multiwfn software) . For example, the hydroxyl group forms hydrogen bonds with target proteins, while the iodo substituent participates in halogen bonding, enhancing binding affinity. Computational studies (DFT) can quantify interaction energies and predict binding modes in enzyme pockets .
Q. How can contradictions in crystallographic data from independent studies be resolved?
- Methodological Answer : Discrepancies often arise from twinning, poor data resolution, or incorrect space group assignments. Use SHELXD for structure solution and SHELXL for refinement, cross-validated with PLATON to check for twinning and voids . Compare experimental data with computational models (e.g., Mercury CSD) to validate molecular geometry .
Q. What computational strategies predict the compound’s potential as a pharmacophore in drug design?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina assess binding affinity to target proteins (e.g., kinases). The iodo group’s electronegativity and size can be optimized for selective interactions .
- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity, logP) with biological activity using datasets of analogous pyrazole derivatives .
- Wavefunction Analysis (Multiwfn) : Evaluate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
Q. How does the substitution pattern (e.g., iodo vs. chloro) impact structure-activity relationships (SAR) in related compounds?
- Methodological Answer : Comparative studies show that iodo substituents enhance steric bulk and lipophilicity compared to chloro analogs, affecting membrane permeability and target engagement. For example, in androgen receptor modulators, iodo derivatives exhibit higher selectivity due to optimized halogen bonding . Synthesize analogs systematically (e.g., via Suzuki coupling) and test in bioassays to quantify potency shifts .
Methodological Best Practices
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Recommendations :
- Synthesis : Document reaction parameters (e.g., solvent purity, catalyst loading, inert atmosphere use). Replicate conditions from peer-reviewed protocols, such as reflux durations and stoichiometric ratios .
- Characterization : Cross-validate NMR assignments with DEPT-135 and 2D experiments (COSY, HSQC). For crystallography, deposit data in the Cambridge Structural Database (CSD) to enable peer validation .
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
